molecular formula C8H14ClF3N2O B1372276 N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride CAS No. 1172528-88-9

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride

Cat. No. B1372276
CAS RN: 1172528-88-9
M. Wt: 246.66 g/mol
InChI Key: DGLVNKMHXSIKLU-UHFFFAOYSA-N
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Description

“N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1172528-88-9 . It has a molecular weight of 246.66 . The compound is in solid form .


Molecular Structure Analysis

The IUPAC name for this compound is N-(2,2,2-trifluoroethyl)-4-piperidinecarboxamide hydrochloride . The InChI code for the compound is 1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6;/h6,12H,1-5H2,(H,13,14);1H .


Physical And Chemical Properties Analysis

The compound is a solid . It should be stored at room temperature . The melting point is between 168-170° C .

Scientific Research Applications

Proteomics Research

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a biochemical tool to isolate and analyze protein interactions and modifications, helping researchers understand the proteome’s complexity and dynamics.

Drug Development

The compound’s structural features make it valuable in drug development, particularly in the design of new pharmacological agents. Its trifluoroethyl group can improve the metabolic stability of potential drug candidates, making them more resistant to enzymatic degradation .

Neurotransmitter Research

In neuroscience, this compound may be involved in the study of neurotransmitter systems. Its piperidine moiety is structurally similar to many neurotransmitters, which means it could be used to synthesize analogs that modulate neurotransmitter activity .

Pain Management Studies

The compound has potential applications in pain management research. It could be used to develop new analgesics or study their mechanisms of action, especially in targeting specific receptors involved in pain perception .

Chemical Synthesis

In synthetic chemistry, N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride serves as a building block for creating complex molecules. Its reactive sites allow for selective modifications, enabling the synthesis of a wide range of chemical entities .

Material Science

This compound could be investigated for its role in material science, particularly in the development of novel materials with unique properties conferred by the trifluoroethyl group, such as increased resistance to heat or chemical reactivity .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reagent in various analytical techniques to quantify or identify other substances, thanks to its well-defined physical and chemical properties .

Chromatography

Lastly, it may find use in chromatography as a reference compound or in the development of new chromatographic methods, aiding in the separation of complex mixtures based on the unique interactions of its functional groups .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6;/h6,12H,1-5H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLVNKMHXSIKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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